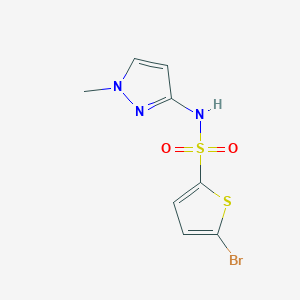![molecular formula C19H22N6O4S B10940619 N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10940619.png)
N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by functional group modifications to introduce the phenylsulfonyl and propanoyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified pyrazole derivatives .
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3,5-Dimethyl-1H-pyrazole-4-amine
- N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
- Hydrazine-coupled pyrazoles
Compared to these compounds, N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(PHENYLSULFONYL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22N6O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-(benzenesulfonyl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22N6O4S/c1-13-15(11-20-24(13)2)23-19(27)18-16(12-21-25(18)3)22-17(26)9-10-30(28,29)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
NLMGHMQLPFQNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10940538.png)
![2-[(2-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10940541.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10940570.png)
![4-(4-methylphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940576.png)
![3,6-dicyclopropyl-N-[2-(1H-pyrazol-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940582.png)

![(3aR,7aS)-2-[3-(4-methoxyphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10940589.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10940596.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940600.png)
![7-[({5-[(4-Chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10940608.png)
![[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10940614.png)
![3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B10940631.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10940656.png)
![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10940659.png)
